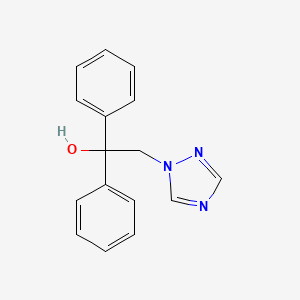
1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol
概述
描述
1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol is an organic compound with the molecular formula C16H15N3O. It is characterized by the presence of a triazole ring attached to an ethanol moiety, which is further substituted with two phenyl groups.
作用机制
Target of Action
The primary target of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The compound’s interaction with this enzyme can have significant effects on cellular processes, particularly in the context of diseases like cancer .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds with different targets . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to the inhibition of the enzyme, thereby affecting the synthesis of estrogens .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various cellular processes, including cell proliferation and differentiation. In the context of cancer, this can lead to the inhibition of cancer cell growth .
Pharmacokinetics
This includes its absorption and distribution within the body, as well as its interaction with its target, the aromatase enzyme .
Result of Action
The primary result of the compound’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen synthesis . This can have significant effects on cellular processes, particularly in cancer cells. For instance, the compound has shown promising cytotoxic activity against certain cancer cell lines .
生化分析
Biochemical Properties
The compound 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has been found to interact with various enzymes and proteins in biochemical reactions . The compound has been evaluated for its cytotoxic activities against human cancer cell lines including MCF-7, Hela, and A549 . The compound’s interaction with these biomolecules can influence the course of biochemical reactions .
Cellular Effects
This compound has shown promising cytotoxic activity against the Hela cell line . It influences cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, a possible target .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol typically involves the reaction of 1,1-diphenyl-2-bromoethanol with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
1,1-diphenyl-2-bromoethanol+1H-1,2,4-triazoleK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .
化学反应分析
Types of Reactions
1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Formation of 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal or antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
- 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethane
- 1,1-diphenyl-2-(1H-1,2,4-triazol-1-yl)ethanol derivatives
Uniqueness
This compound is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .
属性
IUPAC Name |
1,1-diphenyl-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(11-19-13-17-12-18-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGRNNYXIUXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227474 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76674-04-9 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
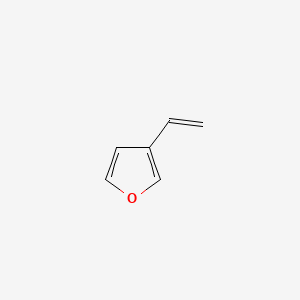
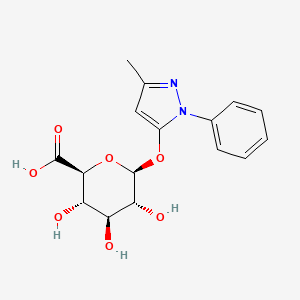
![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)


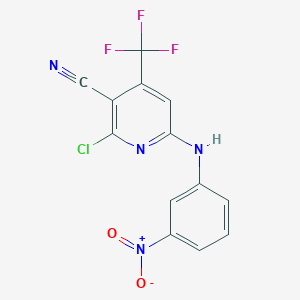
![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)
![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)

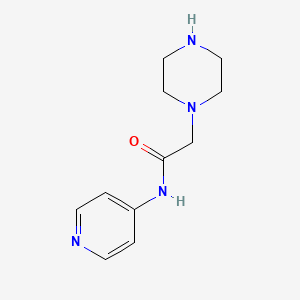

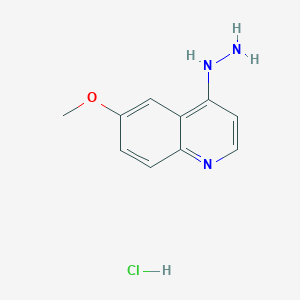
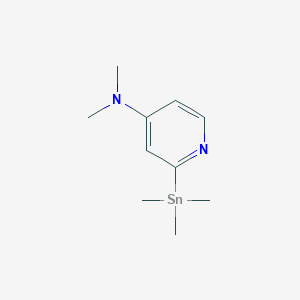
![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)
